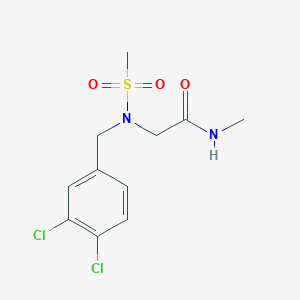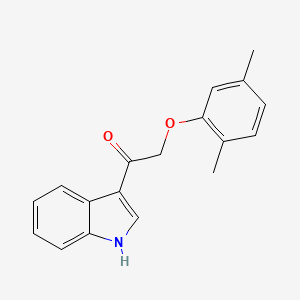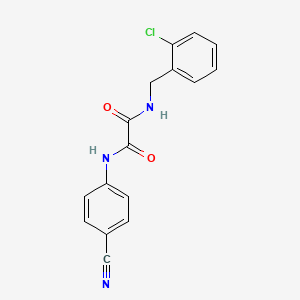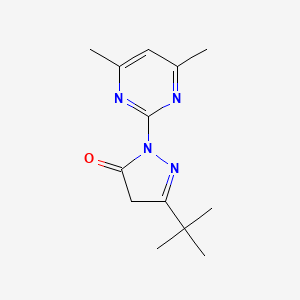
N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a synthetic compound used in scientific research. It belongs to the class of glycine transporter-1 (GlyT1) inhibitors and has shown promising results in various studies.
Mechanism of Action
DCMG binds to the N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide transporter and inhibits the reuptake of glycine, leading to an increase in the concentration of glycine in the synaptic cleft. This, in turn, enhances the activity of NMDA receptors, which are involved in various physiological and pathological conditions. DCMG has been shown to increase the binding of glycine to NMDA receptors and enhance the activity of the receptor. This leads to an increase in the influx of calcium ions into the cell, which triggers various signaling pathways.
Biochemical and Physiological Effects
DCMG has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of NMDA receptors, leading to an increase in the influx of calcium ions into the cell. This, in turn, triggers various signaling pathways, such as the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). DCMG has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making.
Advantages and Limitations for Lab Experiments
DCMG has several advantages for lab experiments. It is a selective inhibitor of N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and does not affect other glycine transporters. It has been shown to have a high affinity for N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and a long duration of action. DCMG is also stable in aqueous solutions and can be easily synthesized in the lab. However, DCMG has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. DCMG also has poor bioavailability and a short half-life, which limits its use in animal models.
Future Directions
DCMG has shown promising results in various studies and has the potential to be used in the treatment of various neurological and psychiatric disorders. Future research should focus on the development of more potent and selective N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitors with improved pharmacokinetic properties. The use of DCMG in combination with other drugs should also be explored to enhance its therapeutic efficacy. The role of N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological conditions should be further elucidated to identify new therapeutic targets. Finally, the safety and efficacy of DCMG in clinical trials should be evaluated to determine its potential as a therapeutic agent.
Scientific Research Applications
DCMG is primarily used as a tool compound in scientific research to study the role of N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological conditions. N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a glycine transporter that regulates the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in the modulation of the nervous system. DCMG inhibits the reuptake of glycine by N~2~-(3,4-dichlorobenzyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, leading to an increase in the glycine concentration in the synaptic cleft. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological conditions, such as pain, anxiety, depression, and schizophrenia.
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-14-11(16)7-15(19(2,17)18)6-8-3-4-9(12)10(13)5-8/h3-5H,6-7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPJMWZOWCXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4234409.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4234414.png)
![5-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234417.png)


![ethyl 4-[2-(1-naphthylamino)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4234456.png)
![N-isopropyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4234470.png)

![4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B4234489.png)
![2-{[4-(allyloxy)-2-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4234499.png)
![N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4234502.png)